(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine

Description

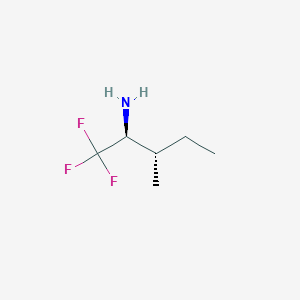

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine is a chiral amine featuring a trifluoromethyl (-CF₃) group at the 1-position and a methyl (-CH₃) substituent at the 3-position of a pentylamine backbone. Its stereochemistry (S,S configuration) is critical for its biochemical interactions, particularly in enantioselective processes such as enzyme inhibition or receptor binding. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to improve pharmacokinetic properties .

Properties

IUPAC Name |

(2S,3S)-1,1,1-trifluoro-3-methylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-3-4(2)5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRLSLVVRQOEDF-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent reacts with a precursor containing a leaving group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Attributes :

- Molecular formula: C₆H₁₂F₃N (inferred from and ).

- Stereochemistry: Dual S-configurations at the 2- and 3-positions.

- Functional groups: Primary amine (-NH₂), trifluoromethyl (-CF₃), and branched alkyl chain.

Comparison with Structurally Similar Compounds

Stereochemical Variants: (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine

Structural Differences :

Shorter-Chain Analogs: 1,1,1-Trifluoro-3-methyl-2-butylamine

Structural Differences :

Aromatic Derivatives: Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine Hydrochloride

Structural Differences :

- Core Structure : Aromatic phenyl ring vs. aliphatic pentyl chain.

- Substituents : Cyclopropyl and 4-trifluoromethylphenyl groups ().

- Impact: Aromatic systems often enhance π-π stacking with protein residues, while aliphatic chains favor flexible, non-polar interactions .

Tabulated Comparison of Key Properties

*Similarity scores based on structural overlap ().

Research Findings and Functional Implications

- Fluorine Effects : The -CF₃ group in this compound increases electronegativity and resistance to cytochrome P450-mediated metabolism, a hallmark of fluorinated bioorganic compounds .

- Stereoselectivity: The (S,S) configuration may confer higher selectivity for targets like monoamine transporters compared to (R)-isomers, as seen in analogous fluorinated amines .

- Chain Length vs. Activity : Pentylamine derivatives generally exhibit improved membrane permeability over butylamine analogs due to optimized hydrophobicity .

Biological Activity

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine is a chiral amine characterized by the presence of a trifluoromethyl group. This unique structural feature significantly influences its biological activity, making it a compound of interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C₆H₁₂F₃N. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interactions with biological systems. The stereochemistry of the compound contributes to its specificity in biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, leading to desired biological effects. Preliminary studies suggest that this compound may exhibit neuroprotective effects and potential applications in treating neurological disorders.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. A study evaluated the compound's ability to inhibit neuronal cell death induced by oxidative stress. The results showed significant protection against cell death at specific concentrations, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Anti-inflammatory Activity

In addition to neuroprotection, this compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound could significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

| Compound | IC50 (µM) |

|---|---|

| Dexamethasone | 20.35 |

| (S,S)-Trifluoro-Pentylamine | 25.4 |

These findings indicate that the compound may modulate inflammatory responses through inhibition of key signaling pathways.

Case Study 1: Neuroprotection in Animal Models

In a controlled animal study, this compound was administered to mice subjected to models of induced neurodegeneration. The treated group exhibited improved cognitive function compared to controls, as assessed by behavioral tests and histological analysis.

Case Study 2: Inflammation Reduction in Human Cell Lines

A recent study investigated the effects of this compound on human macrophage cell lines exposed to inflammatory stimuli. Results showed a significant decrease in pro-inflammatory cytokine production, supporting its potential role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.